Methyl 3-(2-amino-2-hydroxyiminoethoxy)benzoate
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Overview
Description
Methyl 3-[(N’-hydroxycarbamimidoyl)methoxy]benzoate: is a chemical compound with the molecular formula C10H12N2O4 and a molecular weight of 224.21 g/mol. It is primarily used in research and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(N’-hydroxycarbamimidoyl)methoxy]benzoate typically involves the reaction of 3-hydroxybenzoic acid with methoxyamine hydrochloride under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, followed by esterification with methanol .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(N’-hydroxycarbamimidoyl)methoxy]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes and nitriles.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzoates.
Scientific Research Applications
Methyl 3-[(N’-hydroxycarbamimidoyl)methoxy]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of methyl 3-[(N’-hydroxycarbamimidoyl)methoxy]benzoate involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds and interact with enzymes and receptors, influencing various biochemical pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular functions and biological responses .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(N’-hydroxycarbamimidoyl)benzoate
- Benzoic acid, 3-[2-(hydroxyamino)-2-iminoethoxy]-, methyl ester
Uniqueness
Methyl 3-[(N’-hydroxycarbamimidoyl)methoxy]benzoate is unique due to its specific functional groups and molecular structure, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and development .
Properties
IUPAC Name |
methyl 3-(2-amino-2-hydroxyiminoethoxy)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-15-10(13)7-3-2-4-8(5-7)16-6-9(11)12-14/h2-5,14H,6H2,1H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTSZVVTHFOZDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OCC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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